

6-Chloro-2-methylpyridin-3-ol molecular structure and weight

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 6-Chloro-2-methylpyridin-3-ol

Cat. No.: B1451601

[Get Quote](#)

An In-Depth Technical Guide to **6-Chloro-2-methylpyridin-3-ol**: Molecular Structure and Physicochemical Properties

Authored by: A Senior Application Scientist

This technical guide provides a comprehensive overview of the molecular structure, weight, and key physicochemical properties of **6-Chloro-2-methylpyridin-3-ol**. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes fundamental data with practical insights into the compound's characterization.

Introduction and Compound Significance

6-Chloro-2-methylpyridin-3-ol is a substituted pyridine derivative. The pyridine scaffold is a ubiquitous structural motif in medicinal chemistry, valued for its presence in numerous pharmaceuticals and bioactive molecules. The specific substitution pattern of this compound—featuring a halogen (chloro), an alkyl group (methyl), and a hydroxyl group—creates a unique electronic and steric profile, making it a valuable building block for chemical synthesis and a potential candidate for further investigation in drug discovery programs. Understanding its precise molecular structure and properties is the foundational first step for any research application, from reaction design to computational modeling.

Molecular Structure and Identification

The structural identity of a chemical compound is unequivocally established through a combination of its systematic name, molecular formula, and unique identifiers, which are crucial for database searches and regulatory compliance.

Chemical Identity

- IUPAC Name: **6-chloro-2-methylpyridin-3-ol**[[1](#)]
- CAS Number: 218770-02-6[[1](#)]
- Molecular Formula: C₆H₆CINO[[1](#)]

The IUPAC name provides a non-ambiguous description of the atomic connectivity. The CAS number is a unique numerical identifier assigned by the Chemical Abstracts Service, which is essential for tracking the compound in literature and chemical inventories.

Structural Representation

The core of **6-Chloro-2-methylpyridin-3-ol** is a six-membered pyridine ring. The substituents are positioned as follows:

- A chloro (Cl) group is attached to carbon atom 6.
- A methyl (CH₃) group is attached to carbon atom 2.
- A hydroxyl (OH) group is attached to carbon atom 3.

This arrangement dictates the molecule's reactivity, polarity, and potential for intermolecular interactions, such as hydrogen bonding, which is critical for its biological activity and physical properties.

Caption: 2D Molecular Structure of **6-Chloro-2-methylpyridin-3-ol**.

Physicochemical and Computational Properties

A compound's quantitative properties are essential for predicting its behavior in various experimental and biological systems. The data below is summarized for clarity and ease of comparison.

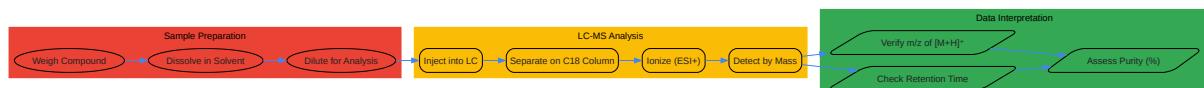
Property	Value	Source
Molecular Weight	143.57 g/mol	PubChem[1]
Exact Mass	143.0137915 Da	PubChem[1]
Molecular Formula	C ₆ H ₆ CINO	PubChem[1]
CAS Number	218770-02-6	PubChem[1]
Hydrogen Bond Donors	1	PubChem[1]
Hydrogen Bond Acceptors	2	PubChem[1]
Topological Polar Surface Area	33.1 Å ²	PubChem[1]

Expertise & Causality:

- The molecular weight (143.57 g/mol) is fundamental for all stoichiometric calculations, such as preparing solutions of a specific molarity or determining reaction yields.[1]
- The exact mass (143.0137915 Da) is the theoretically exact mass of a single molecule based on its isotopic composition.[1] This value is critically important for high-resolution mass spectrometry (HRMS), which is used to confirm the elemental composition of a synthesized compound, thereby validating its identity.
- The presence of one hydrogen bond donor (the hydroxyl group) and two hydrogen bond acceptors (the nitrogen atom in the pyridine ring and the oxygen of the hydroxyl group) suggests that the molecule will be moderately polar and capable of engaging in specific interactions with biological targets like proteins.[1]

Experimental Protocol: Identity and Purity Confirmation via LC-MS

To ensure the trustworthiness of any research conducted with this compound, its identity and purity must be rigorously confirmed. Liquid Chromatography-Mass Spectrometry (LC-MS) is a standard and powerful technique for this purpose.


Objective: To confirm the molecular weight and assess the purity of a synthesized batch of **6-Chloro-2-methylpyridin-3-ol**.

Methodology:

- Sample Preparation:
 - Accurately weigh ~1 mg of the compound.
 - Dissolve in 1 mL of a suitable solvent (e.g., Methanol or Acetonitrile) to create a 1 mg/mL stock solution. The choice of solvent is critical; it must fully dissolve the analyte and be compatible with the mobile phase.
 - Perform a 1:100 dilution of the stock solution for analysis. This prevents overloading the LC column and the mass spectrometer detector.
- Liquid Chromatography (LC) Conditions:
 - Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 μ m). A C18 column is chosen for its versatility in retaining moderately polar organic molecules.
 - Mobile Phase A: Water + 0.1% Formic Acid. Formic acid is added to acidify the mobile phase, which improves the peak shape and enhances ionization efficiency in the mass spectrometer.
 - Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
 - Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, and re-equilibrate. A gradient is used to ensure elution of the compound with good peak shape and to wash out any potential impurities.
 - Flow Rate: 0.4 mL/min.
 - Injection Volume: 2 μ L.
- Mass Spectrometry (MS) Conditions:

- Ionization Mode: Electrospray Ionization Positive (ESI+). ESI is a soft ionization technique suitable for polar molecules. The positive mode is selected because the pyridine nitrogen is basic and readily protonated.
- Mass Range: Scan from m/z 50 to 500. This range comfortably includes the expected molecular ion.
- Expected Ion: The primary ion expected is the protonated molecule $[M+H]^+$. The theoretical m/z would be 144.0210 (calculated from the exact mass of 143.0138 + mass of a proton).

Self-Validating System & Trustworthiness: The LC provides a retention time characteristic of the compound under specific conditions and separates it from impurities. The MS provides the mass-to-charge ratio (m/z), which serves as a highly specific identifier. A pure sample will show a single major peak in the LC chromatogram, and the corresponding mass spectrum for that peak will show a dominant ion at the expected m/z of $[M+H]^+$. This dual confirmation provides high confidence in the sample's identity and purity.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for identity and purity confirmation by LC-MS.

Conclusion

6-Chloro-2-methylpyridin-3-ol is a well-defined chemical entity with a molecular weight of 143.57 g/mol. Its structure, featuring a combination of chloro, methyl, and hydroxyl functional groups on a pyridine ring, provides a versatile platform for chemical synthesis and potential

biological applications. The robust analytical methods outlined in this guide, such as LC-MS, are essential for validating its identity and purity, ensuring the integrity and reproducibility of any subsequent research and development efforts.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 6-Chloro-2-methylpyridin-3-ol | C₆H₆CINO | CID 45079699 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [6-Chloro-2-methylpyridin-3-ol molecular structure and weight]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1451601#6-chloro-2-methylpyridin-3-ol-molecular-structure-and-weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com